molecular formula C20H15N3 B13882160 2-phenyl-N-pyridin-4-ylquinolin-4-amine

2-phenyl-N-pyridin-4-ylquinolin-4-amine

Cat. No.: B13882160
M. Wt: 297.4 g/mol
InChI Key: VVIKRNRRCSGXLJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-pyridin-4-ylquinolin-4-amine is a heterocyclic aromatic compound that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is fused with a pyridine ring and a phenyl group, making it a versatile scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-pyridin-4-ylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization steps to introduce the pyridine and phenyl groups . Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired substitutions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions include various substituted quinolines, pyridines, and phenyl derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-phenyl-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

2-phenyl-N-pyridin-4-ylquinolin-4-amine

InChI

InChI=1S/C20H15N3/c1-2-6-15(7-3-1)19-14-20(22-16-10-12-21-13-11-16)17-8-4-5-9-18(17)23-19/h1-14H,(H,21,22,23)

InChI Key

VVIKRNRRCSGXLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4

Origin of Product

United States

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